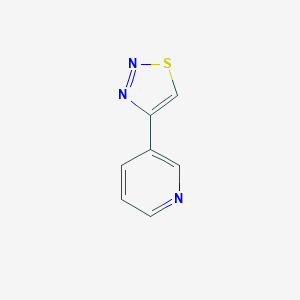

3-(4-1,2,3-Thiadiazolyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHPXARMPURMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512481 | |

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-27-6 | |

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-1,2,3-Thiadiazolyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-(4-1,2,3-Thiadiazolyl)pyridine (also known as 4-(pyridin-3-yl)-1,2,3-thiadiazole). This heterocyclic compound merges the well-established pharmacophore of the pyridine ring with the unique chemical reactivity of the 1,2,3-thiadiazole moiety. While specific experimental data for this exact molecule is sparse in publicly available literature, this document consolidates established principles of its constituent parts to provide a robust predictive framework. We will detail a validated synthetic methodology, predict its spectroscopic characteristics, explore its significant chemical reactivity—particularly its thermal and photochemical decomposition—and discuss its potential as a scaffold in medicinal chemistry based on the activities of closely related analogues.

Introduction and Significance

The fusion of distinct heterocyclic rings is a cornerstone of modern medicinal chemistry, often leading to novel compounds with enhanced biological activity and unique physicochemical properties. This compound is a molecule of significant interest, incorporating a pyridine ring, a common feature in numerous FDA-approved drugs, and a 1,2,3-thiadiazole ring. The latter is a less common, yet highly versatile, heterocycle known for its role as a precursor to reactive intermediates and its presence in compounds with agricultural and pharmaceutical applications.[1]

The pyridine moiety often imparts aqueous solubility and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. The 1,2,3-thiadiazole ring system is notable for its unique decomposition pathway, which can be exploited for the generation of novel molecular structures.[2] Derivatives of various thiadiazole isomers linked to pyridine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide serves to provide the foundational chemical knowledge required for researchers to synthesize, characterize, and explore the potential of this specific scaffold.

Synthesis of this compound

The most established and direct route for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis .[2] This reaction involves the cyclization of a hydrazone derived from a ketone with an α-methylene group using thionyl chloride (SOCl₂). For the target molecule, the synthesis logically proceeds in two key steps starting from 3-acetylpyridine.

Proposed Synthetic Workflow

The pathway involves the initial formation of a hydrazone from 3-acetylpyridine, followed by the Hurd-Mori cyclization to form the thiadiazole ring.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for hydrazone formation and Hurd-Mori cyclization.[6][7][8]

Step 1: Synthesis of 2-Cyano-N'-[1-(pyridin-3-yl)ethylidene]acetohydrazide (Hydrazone Precursor)

-

To a solution of 3-acetylpyridine (0.01 mol) in 30 mL of absolute ethanol, add cyanoacetyl hydrazine (0.01 mol).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Heat the reaction mixture under reflux for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The resulting hydrazide-hydrazone derivative can be purified by recrystallization from a suitable solvent like ethanol.[6][8]

Step 2: Synthesis of this compound via Hurd-Mori Cyclization

-

Suspend the synthesized hydrazone (0.01 mol) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (50 mL) in a round-bottom flask equipped with a dropping funnel and a gas outlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, ~2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Physicochemical and Spectroscopic Properties

While a complete, experimentally verified dataset is not available in the surveyed literature, the basic properties and predicted spectroscopic data are summarized below.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 4-(Pyridin-3-yl)-1,2,3-thiadiazole | - |

| CAS Number | 18212-27-6 | [Vendor Data] |

| Molecular Formula | C₇H₅N₃S | [Vendor Data] |

| Molecular Weight | 163.20 g/mol | [Vendor Data] |

| Melting Point | 90-92 °C | [Vendor Data] |

| Predicted pKa | 2.43 ± 0.12 | [Vendor Data] |

Predicted Spectroscopic Signature

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Thiadiazole Proton (H5): A singlet is expected for the proton on the thiadiazole ring, likely in the downfield region of δ 8.5-9.5 ppm.

-

Pyridine Protons: Four protons from the pyridine ring will be observed.

-

H2' (proton adjacent to N, between the rings): A doublet or singlet, highly deshielded due to proximity to two nitrogen atoms, expected around δ 9.0-9.3 ppm.

-

H6' (proton adjacent to N): A doublet, expected around δ 8.6-8.8 ppm.

-

H4' (proton para to N): A doublet of triplets (or complex multiplet), expected around δ 8.0-8.3 ppm.

-

H5' (proton meta to N): A doublet of doublets, expected around δ 7.4-7.6 ppm.

-

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Thiadiazole Carbons: Two signals are expected. C4 (attached to pyridine) would be around δ 155-165 ppm, and C5 would be around δ 125-135 ppm.

-

Pyridine Carbons: Five distinct signals are expected in the aromatic region (δ 120-155 ppm), with carbons adjacent to the nitrogen (C2' and C6') being the most deshielded.

-

-

IR Spectroscopy (KBr Pellet):

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

C=N and C=C stretching (from both rings): ~1550-1600 cm⁻¹

-

Ring stretching vibrations: ~1400-1500 cm⁻¹

-

C-S stretching: ~650-750 cm⁻¹

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z = 163. A prominent fragment would be expected at m/z = 135, corresponding to the loss of N₂ (28 Da), a characteristic fragmentation pattern for 1,2,3-thiadiazoles.

-

Chemical Reactivity

The reactivity of this compound is dominated by the distinct chemistries of its two heterocyclic rings.

Reactivity of the 1,2,3-Thiadiazole Ring

The defining characteristic of the 1,2,3-thiadiazole ring is its propensity to undergo irreversible decomposition upon heating or UV irradiation. This reaction proceeds through the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.

Caption: Thermal/photochemical decomposition of the 1,2,3-thiadiazole ring.

This decomposition generates highly reactive intermediates:

-

Thiirene: A strained three-membered ring containing sulfur. It is typically a transient species.

-

Thioketene: The thiirene often rearranges to the more stable, but still highly reactive, thioketene intermediate.

These intermediates can be trapped by various reagents or can dimerize, providing a synthetic route to other sulfur-containing compounds and alkynes. This reactivity makes 1,2,3-thiadiazoles valuable synthetic building blocks.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and undergoes reactions typical of such systems:

-

N-Protonation and N-Alkylation: The lone pair of electrons on the pyridine nitrogen is basic and readily reacts with acids to form pyridinium salts. It can also be alkylated with alkyl halides.

-

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution (e.g., nitration, halogenation). When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). The presence of the thiadiazole ring, which is generally electron-withdrawing, would further deactivate the pyridine ring.

-

Nucleophilic Aromatic Substitution: While less common for the parent pyridine, substitution can occur at the 2- and 4-positions if a good leaving group is present.

Potential Applications in Drug Discovery

While no specific biological studies have been published for this compound itself, the extensive research on related thiadiazole-pyridine scaffolds provides a strong basis for predicting its potential therapeutic applications.

-

Anticancer Activity: Numerous derivatives of 1,3,4-thiadiazole and 1,2,4-thiadiazole linked to pyridine rings have shown potent cytotoxicity against a range of human cancer cell lines, including colon, breast, and lung cancer.[3][10] The mechanism often involves the inhibition of key enzymes like kinases.

-

Antimicrobial Agents: The thiadiazole-pyridine core is a well-known scaffold for developing antibacterial and antifungal agents. These compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA synthesis.[4][5]

-

Plant Activators/Agrochemicals: Certain 1,2,3-thiadiazole derivatives are known to induce systemic acquired resistance (SAR) in plants, acting as "elicitors" that trigger the plant's natural defense mechanisms against pathogens.[1] The linkage to a pyridine moiety could modulate this activity.

-

Enzyme Inhibition: The nitrogen atoms in both rings and the sulfur atom can act as coordination sites for metal ions in metalloenzymes, making this scaffold a candidate for designing novel enzyme inhibitors.

The unique decomposition pathway of the 1,2,3-thiadiazole ring could also be explored for developing prodrugs that release an active species upon a specific trigger like localized heat or light.

Conclusion

This compound is a heterocyclic scaffold with significant untapped potential. Its synthesis is readily achievable through the classic Hurd-Mori reaction, and its chemical behavior is governed by the predictable reactivity of its constituent rings. The most notable property is the thermal and photochemical lability of the 1,2,3-thiadiazole moiety, which can serve as a synthetic handle for further chemical transformations. Based on the extensive biological activities reported for closely related analogues, this molecule represents a promising starting point for the design and discovery of new therapeutic agents, particularly in oncology and infectious diseases. Further experimental validation of its synthesis, spectroscopic properties, and biological activity is warranted and presents a clear opportunity for future research.

References

- 1. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amhsr.org [amhsr.org]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole Pyridine Derivatives: Strategies and Applications in Drug Discovery

Introduction: The Rising Prominence of 1,2,3-Thiadiazole Pyridine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach for the development of novel therapeutic agents. Among these, the fusion of the 1,2,3-thiadiazole and pyridine rings has garnered significant attention from researchers and drug development professionals. The 1,2,3-thiadiazole moiety, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a bioisostere of the phenyl ring and is known to modulate the physicochemical and pharmacological properties of a molecule. When coupled with the pyridine ring, a fundamental six-membered nitrogen-containing heterocycle ubiquitous in pharmaceuticals, the resulting derivatives exhibit a broad spectrum of biological activities. These activities include potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them highly attractive candidates for further investigation.[1][2][3]

This technical guide provides an in-depth exploration of the core synthetic methodologies for constructing 1,2,3-thiadiazole pyridine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the synthesis of this important class of compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of different synthetic strategies, thereby offering a comprehensive resource for the design and execution of synthetic routes to novel 1,2,3-thiadiazole pyridine derivatives.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The synthesis of 1,2,3-thiadiazole pyridine derivatives can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the availability of starting materials, the desired substitution pattern on the heterocyclic rings, and the overall efficiency of the reaction sequence.

The Hurd-Mori Synthesis: A Cornerstone in 1,2,3-Thiadiazole Ring Formation

The Hurd-Mori synthesis is a classical and widely employed method for the construction of the 1,2,3-thiadiazole ring.[1][2] This reaction involves the cyclization of a hydrazone derivative, typically an N-acyl or N-tosyl hydrazone, with thionyl chloride (SOCl₂). The key prerequisite for this reaction is the presence of an α-methylene group adjacent to the carbonyl group in the precursor ketone.

The success of the Hurd-Mori synthesis hinges on several critical factors. The choice of the hydrazone precursor is paramount; N-tosylhydrazones are often preferred due to their stability and ease of handling. Thionyl chloride serves as both a dehydrating and a sulfur-donating agent. The reaction is typically carried out in an inert solvent, such as dichloromethane or dioxane, at low temperatures to control the exothermic nature of the reaction and minimize the formation of side products. The slow, dropwise addition of thionyl chloride is crucial to maintain a controlled reaction rate and prevent thermal decomposition of the intermediates.

The mechanism of the Hurd-Mori reaction is a multi-step process that begins with the reaction of the hydrazone with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of water and other byproducts to form the stable 1,2,3-thiadiazole ring.

Caption: Mechanistic pathway of the Hurd-Mori synthesis.

This protocol provides a representative example of the Hurd-Mori synthesis, adapted from the synthesis of 4-phenyl-1,2,3-thiadiazole.

Step 1: Formation of 4-Acetylpyridine Semicarbazone

-

In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

To this solution, add a solution of 4-acetylpyridine (1.21 g, 10 mmol) in 10 mL of ethanol.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-acetylpyridine semicarbazone.

Step 2: Cyclization to 4-(Pyridin-4-yl)-1,2,3-thiadiazole

-

In a fume hood, suspend the dried 4-acetylpyridine semicarbazone (1.78 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.46 mL, 20 mmol) dropwise to the stirred suspension over a period of 15-20 minutes. Caution: Thionyl chloride is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into 50 mL of crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-(pyridin-4-yl)-1,2,3-thiadiazole.

| Parameter | Condition |

| Starting Material | 4-Acetylpyridine |

| Key Reagents | Semicarbazide hydrochloride, Thionyl chloride |

| Solvent | Ethanol, Dichloromethane |

| Reaction Temperature | Reflux (Step 1), 0 °C to RT (Step 2) |

| Reaction Time | 2-3 hours (Step 1), 4-6 hours (Step 2) |

| Typical Yield | 60-80% (overall) |

Table 1: Typical Reaction Parameters for the Hurd-Mori Synthesis of a Pyridine-Substituted 1,2,3-Thiadiazole.

Cycloaddition Reactions: A Versatile Approach to Ring Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and atom-economical strategy for the synthesis of five-membered heterocyclic rings, including 1,2,3-thiadiazoles. In the context of 1,2,3-thiadiazole pyridine derivatives, this approach typically involves the reaction of a pyridine-containing 1,3-dipole with a suitable dipolarophile containing a sulfur atom.

The [3+2] cycloaddition reaction is a concerted or stepwise process that leads to the formation of a five-membered ring. For the synthesis of 1,2,3-thiadiazoles, a common strategy involves the reaction of a diazo compound (the 1,3-dipole) with a thiocarbonyl compound (the dipolarophile). The regioselectivity of the cycloaddition is a key consideration and is often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Caption: Generalized [3+2] cycloaddition for 1,2,3-thiadiazole synthesis.

A general workflow for the synthesis of 1,2,3-thiadiazole pyridine derivatives via a [3+2] cycloaddition is outlined below.

Caption: Experimental workflow for cycloaddition-based synthesis.

Multi-Component Reactions: An Efficient and Convergent Strategy

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and convergent approach for the synthesis of complex molecules. Several MCRs have been developed for the synthesis of thiadiazole derivatives, and this strategy can be extended to the preparation of 1,2,3-thiadiazole pyridine analogues.

The primary advantages of MCRs include:

-

High atom economy: Most of the atoms of the starting materials are incorporated into the final product.

-

Operational simplicity: MCRs often involve a one-pot procedure, which reduces the number of synthetic steps and purification procedures.

-

Access to molecular diversity: By systematically varying the starting components, large libraries of structurally diverse compounds can be rapidly synthesized.

A potential multi-component strategy for the synthesis of 1,2,3-thiadiazole pyridine derivatives could involve the reaction of a pyridine-containing aldehyde, an amine, a source of sulfur (such as sodium hydrosulfide), and a source of the N-N unit (such as hydrazine). The precise reaction conditions and the choice of catalysts would be critical for achieving the desired product with high selectivity and yield.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Hurd-Mori Synthesis | Cyclization of hydrazones with thionyl chloride. | Well-established, reliable, good yields. | Use of hazardous thionyl chloride. |

| Cycloaddition Reactions | [3+2] Cycloaddition of a dipole and a dipolarophile. | High atom economy, good regioselectivity. | Availability of starting materials can be a limitation. |

| Multi-Component Reactions | One-pot reaction of three or more components. | High efficiency, operational simplicity, rapid access to diversity. | Optimization of reaction conditions can be challenging. |

Table 2: Comparative Analysis of Synthetic Strategies for 1,2,3-Thiadiazole Pyridine Derivatives.

Conclusion and Future Perspectives

The synthesis of 1,2,3-thiadiazole pyridine derivatives is a dynamic and evolving field of research with significant implications for drug discovery. The Hurd-Mori synthesis remains a robust and reliable method for the construction of the 1,2,3-thiadiazole ring, while modern approaches such as cycloaddition reactions and multi-component reactions offer elegant and efficient alternatives. As our understanding of the biological targets of these compounds deepens, the development of novel, more selective, and efficient synthetic methodologies will be crucial for advancing the therapeutic potential of this promising class of molecules. The continued exploration of innovative synthetic strategies, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly accelerate the discovery of new 1,2,3-thiadiazole pyridine derivatives with enhanced pharmacological profiles.

References

An In-Depth Technical Guide on the Biological Activity of 3-(4-1,2,3-Thiadiazolyl)pyridine and its Analogs

Foreword: Navigating the Landscape of Pyridyl-Thiadiazoles

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide delves into the biological potential of the 3-(4-1,2,3-Thiadiazolyl)pyridine scaffold. It is critical to establish at the outset that while the 1,2,3-thiadiazole ring system and pyridine derivatives are individually well-documented for their broad pharmacological activities, direct, in-depth research on the specific isomeric combination of this compound is nascent.[1][2]

Therefore, this document adopts a scientifically rigorous, field-proven approach. We will construct a comprehensive profile of this molecule's potential biological activity by synthesizing and extrapolating from authoritative data on its closest structural analogs: pyridyl-thiadiazole derivatives and substituted 1,2,3-thiadiazoles. This methodology allows us to build a robust hypothesis-driven framework for researchers, scientists, and drug development professionals, guiding future investigation into this promising chemical space. Every claim and protocol is grounded in published data on related compounds, providing a validated starting point for new research endeavors.

The Architectural Blueprint: Synthesis of the Pyridyl-1,2,3-Thiadiazole Core

The creation of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori reaction, a robust method involving the cyclization of hydrazones with thionyl chloride (SOCl₂).[2] To generate the target scaffold, this compound, the synthesis logically begins with a pyridine-containing ketone.

The causality behind this choice is rooted in efficiency and bond-forming logic. By starting with 3-acetylpyridine, the pyridine moiety is pre-positioned correctly, ensuring the final product has the desired connectivity.

Generalized Synthetic Protocol: A Hurd-Mori Approach

This protocol represents a standard, validated pathway for synthesizing 4-substituted-1,2,3-thiadiazoles from a ketone precursor.

Step 1: Formation of the Hydrazone Intermediate

-

Rationale: The reaction requires a hydrazone derivative as the direct precursor for cyclization. Semicarbazide or tosylhydrazide are commonly used to convert the ketone's carbonyl group into the necessary C=N-NH- functionality.

-

Dissolve 3-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol.

-

Add semicarbazide hydrochloride (1.1 eq) and a mild base like sodium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

-

Filter, wash with water, and dry the resulting pyridyl-ethylidene-semicarbazone intermediate.

Step 2: Oxidative Cyclization to the 1,2,3-Thiadiazole Ring

-

Rationale: Thionyl chloride (SOCl₂) serves as both the sulfur source and the oxidizing agent required to form the stable aromatic thiadiazole ring from the hydrazone. The reaction proceeds via a complex mechanism involving chlorination and sulfur-nitrogen bond formation.

-

Suspend the dried hydrazone intermediate (1.0 eq) in a solvent like dichloromethane (DCM) or toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the low temperature to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography (silica gel) to yield pure this compound.

Figure 1: Generalized Hurd-Mori synthesis workflow.

Survey of Potential Biological Activities

Based on extensive data from related thiadiazole and pyridine-containing molecules, the this compound scaffold is hypothesized to possess significant therapeutic potential across several domains.

Anticancer Activity

The thiadiazole scaffold is a recurring motif in potent anticancer agents.[1][3] Its mesoionic character facilitates crossing cellular membranes to engage with intracellular targets.[1]

-

Hypothesized Mechanism 1: Hsp90 Inhibition: A series of 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have demonstrated efficacy as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, triggering cancer cell death. It is plausible that a pyridyl substituent at the 3-position could modulate binding within the Hsp90 ATP-binding pocket.

-

Hypothesized Mechanism 2: Kinase Inhibition: Pyridine-based thiadiazoles have shown potent dual-inhibitory activity against B-Raf and VEGFR-2 kinases, key regulators of cancer cell proliferation and angiogenesis.[4] The pyridine ring often acts as a hinge-binding motif in kinase inhibitors.

-

General Cytotoxicity: Various fused thiadiazole-pyridine derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HTC-116, HT-29), and liver (HepG2) cancer.[5][6][7]

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1,2,3-Thiadiazole-DHEA Derivatives | T47D (Breast) | 0.042 - 0.058 µM | [1] |

| Pyridine-1,3,4-Thiadiazole | MDA-MB-231 (Breast) | 9.66 µM | [4] |

| Pyridine-1,3,4-Thiadiazole | MCF-7 (Breast) | 15.83 µM | [4] |

| Fused Triazolo-Thiadiazole-Pyridine | MCF-7 (Breast) | 90.02 - 190.0 µg/mL | [5] |

| Pyridine-1,3,4-Thiadiazole | HTC-116 (Colon) | 2.03 µM | [7] |

| Table 1: Anticancer activity of related thiadiazole-pyridine scaffolds. |

Antiviral Activity

Thiadiazole derivatives have been investigated for their activity against a range of viruses.[8]

-

Potential Targets: Research has highlighted the antiviral potential of thiadiazoles against viruses such as Herpes Simplex Virus (HSV), vaccinia virus, and various plant viruses like Tobacco Mosaic Virus (TMV).[8][9][10] A study by Jones et al. specifically identified thiadiazolyl pyridine derivatives as having excellent activity against neurovaccinia virus in mice, providing the most direct evidence for the potential of our target scaffold.[8]

-

Structure-Activity Relationship (SAR): The introduction of a nitro group on an associated phenyl ring has been shown to significantly enhance anti-HIV activity in 1,2,3-thiadiazole derivatives, suggesting that electronic modifications to substituents play a key role.[11]

Antimicrobial (Antifungal & Antibacterial) Activity

Heterocyclic systems combining pyridine and thiadiazole rings frequently exhibit potent antimicrobial properties.[12][13]

-

Antifungal Action: Numerous 1,3,4-thiadiazole derivatives are potent antifungal agents, with some showing minimum inhibitory concentration (MIC) values as low as 5-10 µg/mL against various Candida species.[14] The proposed mechanism for some of these compounds is the inhibition of 14-α-sterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway of fungi.[14]

-

Antibacterial Action: Fused triazolo-thiadiazole compounds containing a pyridine moiety have demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12][13]

Postulated Mechanisms of Action

The biological effects of this compound are likely mediated through specific molecular interactions, primarily enzyme inhibition.

Enzyme Inhibition: A Common Pathway

The 1,2,3-thiadiazole ring is a versatile pharmacophore capable of interacting with enzymatic active sites through various mechanisms.

-

Heme Coordination (Cytochrome P450): Studies have shown that the 1,2,3-thiadiazole heterocycle can act as a ligand for the heme iron in cytochrome P450 (CYP) enzymes.[15] This coordination can lead to potent inhibition. The specific binding mode (Type I or Type II) and inhibitory effectiveness are influenced by the substituents at the 4- and 5-positions of the thiadiazole ring and the specific CYP isozyme.[15] This suggests that this compound could act as an inhibitor of specific P450 enzymes, a mechanism relevant in both drug metabolism and as a potential therapeutic strategy.

-

ATP-Competitive Inhibition (Kinases, Hsp90): As noted, the pyridine ring is a well-established "hinge-binding" region in many kinase inhibitors. Combined with the thiadiazole core, the molecule could function as an ATP-competitive inhibitor, occupying the ATP-binding pocket of enzymes like B-Raf, VEGFR-2, or Hsp90, thereby blocking their function.

Figure 2: Conceptual diagram of competitive enzyme inhibition.

Foundational Experimental Protocols

To empirically validate the hypothesized activities of this compound, standardized, self-validating assays are required.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).

-

Causality: The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HTC-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., 5-Fluorouracil) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a fungal strain.

-

Causality: This method establishes the lowest concentration of an antimicrobial agent that prevents the growth of a microorganism in a liquid medium, providing a quantitative measure of its potency.

Methodology:

-

Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) in sterile saline, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in Sabouraud Dextrose Broth.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Trajectory

The this compound scaffold represents a molecule of significant, albeit largely unexplored, therapeutic potential. By synthesizing data from structurally related analogs, we can confidently hypothesize that this compound class is a promising starting point for the development of novel anticancer, antiviral, and antimicrobial agents. The proposed mechanisms, centered on enzyme inhibition, provide a logical framework for target identification and lead optimization.

The path forward is clear: this in-depth guide must serve as a call to action. The next crucial phase requires the direct synthesis and rigorous biological evaluation of this compound and its derivatives using the foundational protocols described herein. Such empirical validation is essential to move this scaffold from a molecule of high potential to a validated lead compound in the landscape of drug discovery.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. amhsr.org [amhsr.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. primescholars.com [primescholars.com]

- 13. connectjournals.com [connectjournals.com]

- 14. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(4-1,2,3-Thiadiazolyl)pyridine: A Technical Guide

Disclaimer: This technical guide has been compiled based on an extensive review of spectroscopic data for structurally analogous compounds. As of the latest search, publicly available, experimentally determined spectroscopic data for 3-(4-1,2,3-Thiadiazolyl)pyridine (CAS 18212-27-6) is not available. Therefore, the data presented herein, including spectral assignments and peak positions, are predictions grounded in the established principles of spectroscopy and comparative analysis with related pyridine and 1,2,3-thiadiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals to anticipate the spectroscopic characteristics of the target compound and to design appropriate analytical methodologies for its characterization.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine and a 1,2,3-thiadiazole ring system. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these two scaffolds. The precise structural elucidation and confirmation of purity for this compound rely on a suite of spectroscopic techniques. This guide provides a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

The methodologies and interpretations are synthesized from data on related compounds to provide a robust predictive framework. The causality behind experimental choices and the principles of data interpretation are explained to ensure this document serves as a practical tool for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The predicted spectra are based on the distinct electronic environments of the protons and carbons in the pyridine and thiadiazole rings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five signals corresponding to the five protons of the molecule. Four of these will be in the aromatic region, characteristic of the pyridine ring, and one will be a singlet for the proton on the thiadiazole ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the anisotropic effects of the aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5' (Thiadiazole) | ~9.0 - 9.5 | s (singlet) | - |

| H-2 (Pyridine) | ~9.1 - 9.3 | d (doublet) | ~2.0 |

| H-6 (Pyridine) | ~8.7 - 8.9 | dd (doublet of doublets) | ~4.8, 1.5 |

| H-4 (Pyridine) | ~8.3 - 8.5 | ddd (doublet of doublet of doublets) | ~8.0, 2.0, 1.5 |

| H-5 (Pyridine) | ~7.5 - 7.7 | dd (doublet of doublets) | ~8.0, 4.8 |

Justification: The prediction for the thiadiazole proton (H-5') is based on the general observation that protons on 1,2,3-thiadiazole rings are significantly deshielded. The chemical shifts for the pyridine protons are predicted based on data for other 3-substituted pyridines and pyridine-thiadiazole derivatives, where protons ortho to the nitrogen (H-2 and H-6) are typically found at the lowest field.[1] The coupling constants are standard for pyridine ring systems.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will differentiate the carbons of the pyridine ring from those of the thiadiazole ring.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Thiadiazole) | ~155 - 160 |

| C-5' (Thiadiazole) | ~130 - 135 |

| C-2 (Pyridine) | ~150 - 152 |

| C-6 (Pyridine) | ~148 - 150 |

| C-4 (Pyridine) | ~135 - 138 |

| C-3 (Pyridine) | ~128 - 132 |

| C-5 (Pyridine) | ~123 - 125 |

Justification: The carbons of the 1,2,3-thiadiazole ring are expected to resonate at characteristic chemical shifts.[2] The pyridine ring carbons are assigned based on established data for substituted pyridines, with C-2, C-4, and C-6 generally appearing at a lower field than C-3 and C-5 due to the influence of the nitrogen atom.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm. An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typical. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width of 0-200 ppm is necessary. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR Acquisition Workflow

References

An In-Depth Technical Guide to N-Demethyl-N-formyl-leurosine (CAS 54022-49-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potent Vinca Alkaloid

N-Demethyl-N-formyl-leurosine, a significant member of the vinca alkaloid family, has garnered attention in the scientific community for its potent cytostatic properties. This guide provides a comprehensive overview of its chemical characteristics, biological activity, and practical applications in research and development. It is designed to be an essential resource for professionals engaged in oncology research and the discovery of novel therapeutic agents.

Section 1: Chemical Identity and Physicochemical Properties

N-Demethyl-N-formyl-leurosine, also known by its synonyms N-Formyl leurosine, F-leurosine, and Vinformide, is a complex dimeric indole alkaloid.[1] It is structurally related to other well-known vinca alkaloids like vincristine and vinblastine and is often found as a degradation product of vincristine.[1][2]

Table 1: Physicochemical Properties of N-Demethyl-N-formyl-leurosine

| Property | Value | Source |

| CAS Number | 54022-49-0 | [3][4][5] |

| Molecular Formula | C₄₆H₅₄N₄O₁₀ | [3][6] |

| Molecular Weight | 822.94 g/mol | [3][6] |

| IUPAC Name | methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴’¹².0⁵’¹⁰.0¹⁶’¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate | [1] |

| Appearance | Off-White to Light Brown Solid | [1] |

| Melting Point | >201°C (decomposes) | [1] |

| Solubility | Soluble in chloroform and methanol. | [7] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere. | [8] |

Chemical Structure:

Caption: 2D structure of N-Demethyl-N-formyl-leurosine.

Section 2: Synthesis and Manufacturing

N-Demethyl-N-formyl-leurosine can be synthesized through the oxidation of leurosine. This process can yield both N-formyl-leurosine and N-demethyl-leurosine. The N-demethyl-leurosine can then be converted to N-formyl-leurosine through formylation using a mixture of formic acid and acetic anhydride.[7] The crude product is then purified by chromatography.[7]

For laboratory-scale synthesis, a detailed procedure is outlined in US Patent 4,279,915.[7] The process involves the oxidation of leurosine, followed by formylation of the resulting N-demethyl-leurosine. The final product can be crystallized from methanol.[7]

Suppliers:

N-Demethyl-N-formyl-leurosine is available from several commercial suppliers, typically as a research-grade chemical. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its purity and identity.

-

Biosynth [3]

-

Santa Cruz Biotechnology [9]

-

Pharmaffiliates [8]

-

ChemicalBook [4]

-

Clearsynth

-

LGC Standards [6]

-

BOC Sciences [1]

Section 3: Mechanism of Action - A Microtubule Destabilizer

Like other vinca alkaloids, N-Demethyl-N-formyl-leurosine exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[5] Microtubules are highly dynamic polymers of α- and β-tubulin that are crucial for the formation of the mitotic spindle during cell division.

N-Demethyl-N-formyl-leurosine is a microtubule-destabilizing agent.[10][11][12] It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule assembly leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).[13]

While the precise binding site of N-Demethyl-N-formyl-leurosine on tubulin has not been definitively elucidated in the available literature, vinca alkaloids are known to have a specific binding site on β-tubulin, distinct from other tubulin-targeting agents like taxanes and colchicine.[11][12]

Caption: Proposed mechanism of action of N-Demethyl-N-formyl-leurosine.

Section 4: Applications in Research and Drug Development

The potent cytotoxic activity of N-Demethyl-N-formyl-leurosine makes it a compound of interest in cancer research. Its ability to inhibit the growth of solid tumors has been demonstrated in murine models.[3]

In Vitro Cytotoxicity

In Vivo Efficacy in Preclinical Models

Preclinical evaluation in animal models is a crucial step in drug development. In vivo studies typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice.[4][16] These models allow for the assessment of a compound's anti-tumor efficacy, as well as its pharmacokinetic and toxicological profiles.[4][16][17]

Section 5: Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering at 340 nm in a spectrophotometer.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

N-Demethyl-N-formyl-leurosine and vehicle control (e.g., DMSO)

-

Temperature-controlled microplate spectrophotometer

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a stock solution of N-Demethyl-N-formyl-leurosine in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration ~1 mM), glycerol, and the test compound at various concentrations.

-

Initiation: Add purified tubulin to the reaction mixture.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

-

Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of N-Demethyl-N-formyl-leurosine can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Caption: Workflow for a tubulin polymerization assay.

HPLC-UV Method for Quantification

A robust analytical method is essential for the quantification of N-Demethyl-N-formyl-leurosine in various matrices.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and reliable method for the analysis of small molecules.

Suggested Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH).[18][19][20][21]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 252 nm.[22]

-

Quantification: The concentration of N-Demethyl-N-formyl-leurosine is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of a reference standard.

Section 6: Safety and Handling

N-Demethyl-N-formyl-leurosine is a potent cytotoxic agent and should be handled with extreme caution in a laboratory setting designed for handling hazardous compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] It is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

For a comprehensive understanding of the safety precautions, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. [5][6]

Section 7: Conclusion and Future Perspectives

N-Demethyl-N-formyl-leurosine represents a valuable tool for cancer research. Its well-defined mechanism of action as a microtubule destabilizer, coupled with its potent cytotoxicity, makes it a subject of ongoing interest for the development of new anticancer therapies. Further research is warranted to fully elucidate its pharmacological profile, including its efficacy in a broader range of cancer models and its potential for combination therapies. This guide serves as a foundational resource to aid researchers in their exploration of this promising vinca alkaloid.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Vincristine-d3 Sulfate | TRC-V314253-10MG | LGC Standards [lgcstandards.com]

- 3. N-Formyl leurosine | 54022-49-0 | IF23552 | Biosynth [biosynth.com]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. US4279915A - Method of treatment using new leurosine derivatives - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs [ouci.dntb.gov.ua]

- 11. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.csic.es [digital.csic.es]

- 15. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 16. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sensitive hplc-uv method: Topics by Science.gov [science.gov]

An In-Depth Technical Guide to the Initial Screening of 1,2,3-Thiadiazole Libraries for Bioactivity

Foreword: Unlocking the Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other key chemical groups have led to the development of 1,2,3-thiadiazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and plant-activating properties.[1][2][3] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the initial screening of 1,2,3-thiadiazole libraries to identify and validate novel bioactive compounds. By integrating established high-throughput screening (HTS) methodologies with targeted secondary assays, this document outlines a scientifically rigorous and efficient path from a compound library to validated hits with therapeutic potential.

The Strategic Imperative for Screening 1,2,3-Thiadiazole Libraries

The 1,2,3-thiadiazole scaffold is a versatile building block in the design of novel therapeutics.[1] Its derivatives have been reported to exhibit a wide range of pharmacological effects, making them attractive candidates for drug discovery programs.[2][4] Notably, these compounds have shown promise as:

-

Anticancer Agents: Certain 1,2,3-thiadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5][6] Their mechanisms of action often involve the disruption of critical cellular processes such as tubulin polymerization and the inhibition of heat shock protein 90 (Hsp90).[7][8]

-

Antimicrobial Agents: The scaffold is also a key component in the development of new antibacterial and antifungal compounds, addressing the growing challenge of antimicrobial resistance.[6][9]

-

Plant Activators: In agriculture, 1,2,3-thiadiazole derivatives can induce systemic acquired resistance (SAR) in plants, offering a novel approach to crop protection.[10][11]

Given this diverse biological activity, the systematic screening of 1,2,3-thiadiazole libraries is a critical step in identifying lead compounds for further development.

Designing a Robust Screening Cascade

A successful screening campaign relies on a well-designed experimental workflow, often referred to as a screening cascade.[2] This multi-stage process is designed to efficiently identify true hits while eliminating false positives.

Figure 1: A representative screening cascade for a 1,2,3-thiadiazole library.

Primary Screening: Casting a Wide Net

The initial phase of the screening cascade involves a primary high-throughput screening (HTS) assay designed to rapidly assess the biological activity of the entire 1,2,3-thiadiazole library.[4][7] Cell-based assays are often preferred for primary screening as they provide a more physiologically relevant context compared to biochemical assays.[12]

Recommended Primary Assay: Cell Viability

A cell viability assay is a robust and cost-effective primary screen to identify compounds with cytotoxic or cytostatic effects, particularly relevant for anticancer drug discovery.[5]

Table 1: Comparison of Common Cell Viability Assays for HTS

| Assay | Principle | Readout | Advantages | Disadvantages |

| MTT Assay | Mitochondrial reductase activity converts MTT to formazan | Colorimetric | Inexpensive, well-established | Endpoint assay, requires solubilization step |

| CellTiter-Glo® | Measures ATP levels as an indicator of metabolic activity | Luminescent | High sensitivity, simple "add-mix-measure" protocol | More expensive than colorimetric assays |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 384-well plate format, suitable for HTS.[13][14]

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

1,2,3-Thiadiazole compound library (dissolved in DMSO)

-

CellTiter-Glo® 2.0 Reagent (Promega)[15]

-

384-well clear-bottom white plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add the 1,2,3-thiadiazole compounds from the library to the wells at a final concentration of 10 µM. Include appropriate controls (vehicle control, positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

Hit Confirmation and Validation: Ensuring a True Signal

Compounds that exhibit significant activity in the primary screen (hits) must undergo a rigorous confirmation process to eliminate false positives and artifacts.[2][16]

Hit Re-testing and Dose-Response Analysis

The first step in hit validation is to re-test the initial hits from the primary screen.[17] Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[18]

Experimental Protocol: IC50 Determination

-

Serial Dilutions: Prepare a series of 8-10 serial dilutions of the confirmed hit compounds.

-

Cell Treatment: Treat cells with the different concentrations of the compounds, following the same procedure as the primary screen.

-

Data Analysis: After the incubation period and measurement of cell viability, normalize the data to the vehicle control (100% viability) and a positive control (0% viability). Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to calculate the IC50 value.[19][20]

Secondary Screening: Delving into the Mechanism of Action

Secondary assays are designed to elucidate the mechanism of action (MoA) of the validated hits.[21] For 1,2,3-thiadiazole derivatives with suspected anticancer activity, assays targeting tubulin polymerization and Hsp90 inhibition are highly relevant.[7][8]

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[22][23]

Figure 2: Workflow for a tubulin polymerization assay.[24]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [23][25]

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Fluorescence-based tubulin polymerization assay buffer

-

Validated hit compounds

-

Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization)

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader with kinetic reading capability

Procedure:

-

Compound Plating: Add serial dilutions of the hit compounds to the wells of a pre-chilled 96-well plate.

-

Reaction Mix Preparation: Prepare a reaction mix containing tubulin, GTP, and the fluorescent reporter in the assay buffer.

-

Initiation of Polymerization: Add the reaction mix to the wells containing the compounds.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and begin kinetic readings at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of polymerization indicates an inhibitory effect, while an increase suggests a stabilizing effect.

Hsp90 Inhibition Assay

Several HTS-compatible assays are available to measure the inhibition of Hsp90's ATPase activity, which is crucial for its chaperone function.[26][27]

Table 2: Common Hsp90 Inhibition Assays

| Assay Type | Principle | Readout |

| Malachite Green Assay | Colorimetric detection of inorganic phosphate released from ATP hydrolysis. | Absorbance |

| Competitive Binding Assay | Measures the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., geldanamycin) by the test compound. | Fluorescence Polarization |

| AlphaLISA® Assay | Measures the disruption of Hsp90's interaction with a co-chaperone or client protein. | Luminescence |

Experimental Protocol: Hsp90 ATPase Activity Assay (Malachite Green) [28]

Materials:

-

Purified Hsp90 protein

-

Validated hit compounds

-

Assay buffer

-

ATP solution

-

Malachite green reagent

-

96-well plates

-

Absorbance plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, various concentrations of the hit compound, and purified Hsp90 protein.

-

Reaction Initiation: Add ATP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Phosphate Detection: Add the malachite green reagent to stop the reaction and develop the color.

-

Data Acquisition: Measure the absorbance at approximately 620 nm.

-

Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration and determine the IC50 value.

In Vitro Safety and Toxicity Screening

Early assessment of a compound's potential toxicity is crucial to de-risk a drug discovery program.[29][30] In vitro toxicity assays should be conducted on validated hits to identify potential liabilities.[31][32]

Recommended Initial Toxicity Screens:

-

Cytotoxicity in a non-cancerous cell line: To assess general cytotoxicity.

-

Hepatotoxicity assay: Using primary hepatocytes or hepatoma cell lines to identify potential drug-induced liver injury.[31]

-

Cardiotoxicity assay: To evaluate effects on cardiomyocytes.

Conclusion: From Hit to Lead

The initial screening of a 1,2,3-thiadiazole library is a critical first step in a long and complex drug discovery journey. By employing a systematic and rigorous screening cascade, researchers can efficiently identify and validate promising hit compounds. The methodologies outlined in this guide, from primary HTS to secondary MoA and toxicity assays, provide a solid foundation for advancing these hits towards lead optimization and, ultimately, the development of novel therapeutics.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. infectioncontroltoday.com [infectioncontroltoday.com]

- 4. High-throughput screening - Wikipedia [en.wikipedia.org]

- 5. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 9. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

- 10. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. marinbio.com [marinbio.com]

- 12. lifescienceglobal.com [lifescienceglobal.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 14. promega.com [promega.com]

- 15. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]

- 16. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. IC50 - Wikipedia [en.wikipedia.org]

- 19. clyte.tech [clyte.tech]

- 20. Star Republic: Guide for Biologists [sciencegateway.org]

- 21. Secondary Screening - Creative Biolabs [creative-biolabs.com]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. maxanim.com [maxanim.com]

- 24. benchchem.com [benchchem.com]

- 25. benthamopen.com [benthamopen.com]

- 26. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. tandfonline.com [tandfonline.com]

- 30. news-medical.net [news-medical.net]

- 31. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 32. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Potential therapeutic targets for pyridine-containing thiadiazoles

An In-Depth Technical Guide to the Therapeutic Potential of Pyridine-Containing Thiadiazoles

Abstract

The fusion of pyridine and thiadiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This unique combination gives rise to molecules with a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development. This guide provides a comprehensive overview of the key therapeutic targets for pyridine-containing thiadiazoles, with a focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for evaluating the efficacy of these compounds, offering a technical resource for researchers and drug development professionals.

Introduction: The Pyridine-Thiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, structures incorporating nitrogen and sulfur atoms, such as thiadiazoles, have garnered substantial attention for their diverse biological activities.[1][2] The 1,3,4-thiadiazole ring, in particular, is a versatile pharmacophore found in compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3]

The pyridine ring is another fundamental component of many approved drugs, including anticancer agents like Sorafenib and Crizotinib.[3] The strategic combination of the electron-rich thiadiazole moiety with the pyridine ring results in a hybrid scaffold with unique physicochemical properties. This synergy often leads to enhanced binding affinity for various biological targets and improved pharmacokinetic profiles, making pyridine-containing thiadiazoles a "privileged structure" in the design of novel therapeutic agents.[4]

This guide will explore the major therapeutic avenues for this class of compounds, highlighting the specific molecular targets that underpin their pharmacological effects.

Figure 1: Overview of the therapeutic applications of the pyridine-thiadiazole scaffold.

Oncology: Targeting Aberrant Cellular Signaling and Proliferation

The development of targeted therapies has revolutionized cancer treatment. Pyridine-containing thiadiazoles have emerged as potent anticancer agents that can interfere with various cellular processes crucial for tumor growth and survival.[5]

Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer.[5] Several pyridine-thiadiazole derivatives have been developed as potent kinase inhibitors.

-

c-Met Kinase: The c-Met receptor tyrosine kinase is often overexpressed in various cancers, promoting cell proliferation, invasion, and metastasis. Novel thiazole/thiadiazole carboxamide derivatives have been synthesized and shown to be effective c-Met inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[6]

-

Anaplastic Lymphoma Kinase (ALK): ALK is another important target, especially in non-small cell lung cancer (NSCLC). Crizotinib, an ALK inhibitor, serves as a lead compound for designing new thiadiazole-containing derivatives that can overcome resistance mutations, such as the ALKG1202R mutation.[7]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in oncology. Molecular docking studies have shown that pyridine-thiadiazole derivatives can effectively bind to the EGFR tyrosine kinase domain, suggesting a mechanism for their cytotoxic effects against colon and hepatocellular carcinoma cell lines.[3]

-

Bcr-Abl Tyrosine Kinase: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a key driver. Thiadiazole derivatives have been investigated as inhibitors of the T315I mutant of Bcr-Abl, which is resistant to many standard therapies.[8]

-

Rho-associated protein kinase (ROCK-1): Docking studies have also suggested that pyridine-thiazole hybrids can bind to ROCK-1, a kinase involved in cell motility and invasion, potentially contributing to their anticancer activity.[9]

Figure 2: Mechanism of kinase inhibition by pyridine-thiadiazole derivatives.

Inhibition of DNA Repair Mechanisms (PARP1)

Poly (ADP-ribose) polymerase 1 (PARP1) is an enzyme crucial for DNA repair. In cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), inhibiting PARP1 can lead to synthetic lethality. Studies have shown that the cytotoxic action of certain pyridine-thiazole hybrids is significantly enhanced in the presence of PARP1 inhibitors, suggesting that these compounds may induce genetic instability in tumor cells, making them more susceptible to PARP1 inhibition.[10][11]

Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridine-containing thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target (putative) | IC50 (µM) | Reference |

| Compound 3 | HL-60 (Leukemia) | DNA Damage/PARP1 | 0.57 | [10] |

| Compound 4h | HCT-116 (Colon) | EGFR TK | 2.03 | [3] |

| Compound 4h | HepG-2 (Liver) | EGFR TK | 2.17 | [3] |

| Compound C2 | MCF-7 (Breast) | Not Specified | 110.4 (µg/mL) | [12][13] |

| Compound B11 | NCI-H2228 (NSCLC) | ALK (L1196M) | 0.00557 | [7] |

| Compound 7 | MCF-7 (Breast) | ROCK-1 | 5.36 | [9] |

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridine-thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Applications: Modulation of Cyclooxygenase Pathways